N-(2,5-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanylacetamide bridge to a 2,5-dimethoxyphenyl group. Its synthesis likely involves coupling reactions between thiol-containing pyridotriazinone intermediates and halogenated acetamide precursors, a strategy common for analogous compounds .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-24-11-6-7-13(25-2)12(9-11)18-15(22)10-26-16-19-14-5-3-4-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMOWELXNWAEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound notable for its complex structure and potential biological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group , a pyridotriazinyl moiety , and a sulfanylacetamide linker . Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that this compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical signaling pathways.
- Modulation of Receptor Activity : It could interact with receptors to alter cellular responses.
- Induction of Apoptosis : There is potential for the compound to trigger programmed cell death in malignant cells.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Animal models have shown promising results where these compounds reduced tumor growth significantly compared to controls.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties reveal that this compound may be effective against several bacterial strains. The presence of the pyridotriazin moiety is believed to enhance its antimicrobial efficacy:
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Klebsiella pneumoniae | Moderate Inhibition |
Case Studies
Several studies have documented the biological effects of compounds related to this compound:
- Study on Anticancer Effects : A study published in December 2023 highlighted the efficacy of related heterocyclic compounds in inhibiting PI3K/Akt signaling pathways in breast cancer models. The compounds were shown to significantly reduce tumor size in xenograft models .
- Antimicrobial Efficacy Research : Research indicated that derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural components in enhancing bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfanylacetamide derivatives. Below is a comparative analysis of structurally related molecules, emphasizing substituent variations and inferred properties:
Table 1: Structural Comparison of Sulfanylacetamide Derivatives
Key Observations :
Core Heterocycle Variability: The target compound’s pyridotriazinone core (electron-deficient) contrasts with 1,2,4-triazole (electron-rich) or benzothiazole (rigid aromatic) systems in analogs. Pyridotriazinones may offer enhanced π-stacking interactions in enzyme binding compared to triazoles . Benzothiazole derivatives (e.g., EP3348550A1 examples) often exhibit improved metabolic stability due to fluorine substituents (e.g., CF₃), which are absent in the target compound .
Substituent Effects: The 2,5-dimethoxyphenyl group is shared with N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3348550A1), suggesting this moiety may enhance solubility or target affinity in certain contexts . Replacement of the pyridotriazinone core with oxazolidinone (as in oxadixyl) shifts functionality toward agrochemical applications, highlighting the role of heterocycle choice in defining bioactivity .
Sulfanylacetamide Linker :
- The sulfanyl (-S-) bridge in the target compound is conserved across analogs, likely serving as a metabolically stable bioisostere for ether or amine linkages.
Research Findings and Data Gaps
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related molecules:
- Kinase Inhibition Potential: Pyridotriazinones are known to inhibit kinases (e.g., JAK2) by mimicking ATP’s adenine moiety. The dimethoxyphenyl group may further modulate selectivity, as seen in kinase inhibitors like imatinib .
- Antimicrobial Activity: Triazole-containing analogs (e.g., ) exhibit antimicrobial properties, but the pyridotriazinone’s larger planar structure may alter spectrum or potency .
- Synthetic Feasibility : The absence of complex stereocenters or fluorinated groups (cf. benzothiazole derivatives in EP3348550A1) suggests easier synthesis compared to fluorinated analogs .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | N-(6-CF₃-benzothiazole-2-yl) analog |
|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 438 (exact, from EP3348550A1) |
| LogP (predicted) | 2.8–3.5 | 3.9–4.2 |
| Hydrogen Bond Acceptors | 8 | 7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
